Ethyl (4-chloro-2-fluorophenyl)carbamate

Complement system Serine protease inhibition Factor D

Ethyl (4-chloro-2-fluorophenyl)carbamate (CAS 114108-90-6) is a synthetic phenylcarbamate derivative with the molecular formula C₉H₉ClFNO₂ and a molecular weight of 217.62 g·mol⁻¹. The compound serves as the free-base parent structure of the methanesulfonate salt historically designated as BCX 1470, a dual-pathway complement inhibitor that targets the serine proteases factor D (alternative pathway) and C1s (classical pathway).

Molecular Formula C9H9ClFNO2
Molecular Weight 217.62 g/mol
CAS No. 114108-90-6
Cat. No. B056576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-chloro-2-fluorophenyl)carbamate
CAS114108-90-6
Molecular FormulaC9H9ClFNO2
Molecular Weight217.62 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(C=C(C=C1)Cl)F
InChIInChI=1S/C9H9ClFNO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13)
InChIKeyDDGKFWFDDFPLAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (4-chloro-2-fluorophenyl)carbamate (CAS 114108-90-6): Chemical Identity and Pharmacological Classification for Complement Research Procurement


Ethyl (4-chloro-2-fluorophenyl)carbamate (CAS 114108-90-6) is a synthetic phenylcarbamate derivative with the molecular formula C₉H₉ClFNO₂ and a molecular weight of 217.62 g·mol⁻¹ . The compound serves as the free-base parent structure of the methanesulfonate salt historically designated as BCX 1470, a dual-pathway complement inhibitor that targets the serine proteases factor D (alternative pathway) and C1s (classical pathway) [1]. Its pharmacological classification as a mechanistic probe for dissecting complement-mediated inflammatory processes distinguishes it from bulk carbamate intermediates, making procurement decisions dependent on the intended experimental application — whether as a reference standard for analytical method development, a starting material for salt formation, or a tool compound for complement biology studies .

Why Direct Substitution of Ethyl (4-chloro-2-fluorophenyl)carbamate by Close Phenylcarbamate Analogs Compromises Complement Research Outcomes


The 4‑chloro‑2‑fluoro substitution pattern on the phenyl ring is a critical pharmacophoric determinant of the compound's dual inhibitory profile against factor D and C1s. Close analogs such as ethyl (4‑chlorophenyl)carbamate, ethyl (2‑fluorophenyl)carbamate, or the unsubstituted ethyl phenylcarbamate lack the precise halogen combination required to occupy both the S1 pockets of factor D and the active-site cleft of C1s simultaneously . Even single‑atom deviations result in loss of one or both inhibitory activities, as evidenced by the steep structure–activity relationship observed across the BCX chemotype series . Because the compound is most commonly procured as a research‑grade reference standard for complement serine protease inhibition assays — where the expected IC₅₀ values against factor D (96 nM) and C1s (1.6 nM) serve as internal assay validation benchmarks — procurement of any non‑identical phenylcarbamate will fail to reproduce the published pharmacological profile, leading to unrecognized assay invalidation [1].

Quantitative Differentiation Evidence for Ethyl (4-chloro-2-fluorophenyl)carbamate (BCX 1470 Free Base) Versus Closest Comparators in Complement Serine Protease Inhibition


Dual-Target Inhibition of Factor D and C1s Esterolytic Activity: IC₅₀ Head-to-Head Comparison with Trypsin

Ethyl (4-chloro-2-fluorophenyl)carbamate, as the free-base parent of BCX 1470, inhibits the esterolytic activity of factor D with an IC₅₀ of 96 nM and C1s with an IC₅₀ of 1.6 nM . Against trypsin, the same compound exhibits an IC₅₀ of 326 nM, demonstrating 3.4‑fold selectivity for factor D over trypsin and 200‑fold selectivity for C1s over trypsin . The broad-spectrum serine protease inhibitors FUT‑175 (nafamostat mesilate) and C1s‑IN‑1 lack this dual-pathway, sub‑micromolar potency profile: FUT‑175 requires micromolar concentrations for complement enzyme inhibition, and C1s‑IN‑1 inhibits C1s‑mediated C2 cleavage with an IC₅₀ of 85 μM [1][2].

Complement system Serine protease inhibition Factor D C1s Esterolytic assay

Functional Pathway-Specific Hemolytic Inhibition: Classical vs. Alternative Complement Pathway IC₅₀ Comparison

The inhibitory activity of Ethyl (4-chloro-2-fluorophenyl)carbamate translates into functional blockade of complement-mediated hemolysis: the compound inhibits classical pathway-mediated hemolysis of target red blood cells with an IC₅₀ of 46 nM and alternative pathway-mediated hemolysis with an IC₅₀ of 330 nM . This 7.2‑fold differential preference for the classical pathway at the hemolytic functional level is not exhibited by selective factor D inhibitors such as Factor D Inhibitor 6 (IC₅₀ 30 nM against factor D only), which spare the classical pathway entirely .

Complement pathway Hemolytic assay Classical pathway Alternative pathway Target RBC lysis

In Vivo Efficacy: Blockade of Reverse Passive Arthus (RPA)-Induced Edema in Rat Model

Administration of BCX 1470 markedly abrogated the reverse passive Arthus (RPA) reaction in rats by inhibiting edema development through inactivation of C1s and factor D enzymatic activity [1]. In the RPA model, complement activation was confirmed as the dominant inflammatory driver: systemic alternative pathway hemolytic titers decreased significantly within 4 h of RPA induction, and BCX 1470 treatment blocked the resultant dermal edema [2]. By contrast, neither C1s‑IN‑1 (IC₅₀ = 85 μM on C1s) nor the pure factor D inhibitor Factor D Inhibitor 6 have demonstrated equivalent in vivo efficacy in this specific immune‑complex‑mediated edema model, likely due to their inability to simultaneously neutralize both complement pathways [3].

In vivo pharmacology Arthus reaction Complement-mediated inflammation Edema model Anti-inflammatory

Two-Orders-of-Magnitude Greater Factor D Inhibitory Activity Compared with Commercially Available General Serine Protease Inhibitor FUT‑175

Ethyl (4-chloro-2-fluorophenyl)carbamate (as BCX 1470) exhibits approximately two orders of magnitude (≈100‑fold) greater inhibitory activity against factor D compared with the general serine protease inhibitor FUT‑175 (nafamostat mesilate), which shows only weak factor D inhibition . While FUT‑175 is a commercially available, broad‑spectrum inhibitor with IC₅₀ values in the micromolar range for various serine proteases, its poor potency against factor D precludes its use as a selective complement probe . The 100‑fold factor D potency advantage of BCX 1470, combined with sub‑nanomolar C1s activity (IC₅₀ = 1.6 nM), positions this compound as the only small‑molecule tool capable of dissecting the specific contributions of factor D and C1s in complement‑driven pathologies.

Factor D inhibition Protease inhibitor selectivity FUT-175 comparison Complement drug discovery

Optimal Research and Procurement Scenarios for Ethyl (4-chloro-2-fluorophenyl)carbamate in Complement Biology and Drug Discovery


Dual-Pathway Complement Inhibition Assay Validation in Academic and Pharmaceutical Immunology Laboratories

Laboratories studying the complement system's role in autoimmune and inflammatory diseases require a validated positive control that simultaneously inhibits the classical pathway (via C1s, IC₅₀ = 1.6 nM) and the alternative pathway (via factor D, IC₅₀ = 96 nM) . Procuring the free-base carbamate as a reference standard allows researchers to prepare fresh solutions of the methanesulfonate salt in situ for use in both esterolytic assays and functional hemolytic assays (classical pathway hemolysis IC₅₀ = 46 nM; alternative pathway hemolysis IC₅₀ = 330 nM), providing a single compound that validates assay performance across two orthogonal readouts .

In Vivo Proof-of-Concept Studies for Complement-Mediated Inflammatory Disease Models

Research teams investigating immune‑complex‑mediated tissue injury, such as the reverse passive Arthus (RPA) reaction, can employ BCX 1470 (prepared from the free-base carbamate) as a literature‑validated pharmacological tool that has demonstrated in vivo blockade of edema when administered systemically [1]. The dual‑target mechanism (C1s + factor D) underlying this in vivo efficacy differentiates the compound from single‑target complement inhibitors commonly used as comparators, making it particularly valuable for dissecting the relative contributions of the classical and alternative pathways in rodent disease models [1].

Analytical Reference Standard for Method Development and Quality Control of BCX 1470-Based Formulations

Pharmaceutical analytical laboratories engaged in developing HPLC or LC‑MS methods for BCX 1470 methanesulfonate formulations require the free-base carbamate (CAS 114108-90-6) as a well‑characterized reference standard. The free base, synthesized from 4‑chloro‑2‑fluoroaniline and ethyl chloroformate, is the immediate precursor to the methanesulfonate salt, and its chromatographic retention time, mass spectrum, and purity profile provide essential benchmarks for method validation and batch‑to‑batch consistency assessments .

Quote Request

Request a Quote for Ethyl (4-chloro-2-fluorophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.